Chlorobenzene-d5 Chlorobenzene-d5 Chlorobenzene-d5 is a deuterated derivative of chlorobenzene having an isotopic purity of 99atom%D. 1HNMR (Proton Nuclear Magnetic Resonance) and 2HNMR (Deuterium NMR) spectra of chlorobenzene-d5 were studied in liquid crystal solvents to evaluate the quadrupolar coupling constants (DQCC) and the asymmetry parameters (η) for the deuterons. Values reported were as: DQCCortho = 180kHz, ηortho = 0.06, DQCCmeta = 174kHz, ηmeta = 0.09, DQCCpara= 182kHz, ηPara = 0.06].
Chlorobenzene-d5 may be used as an internal standard for the high molecular weight and low volatility compounds in thermal desorption/gas chromatography/mass spectrometry (TD/GC/MS) analysis.

Brand Name: Vulcanchem
CAS No.: 3114-55-4
VCID: VC20829234
InChI: InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
SMILES: C1=CC=C(C=C1)Cl
Molecular Formula: C6H5Cl
Molecular Weight: 117.59 g/mol

Chlorobenzene-d5

CAS No.: 3114-55-4

Cat. No.: VC20829234

Molecular Formula: C6H5Cl

Molecular Weight: 117.59 g/mol

* For research use only. Not for human or veterinary use.

Chlorobenzene-d5 - 3114-55-4

Specification

Description Chlorobenzene-d5 is a deuterated derivative of chlorobenzene having an isotopic purity of 99atom%D. 1HNMR (Proton Nuclear Magnetic Resonance) and 2HNMR (Deuterium NMR) spectra of chlorobenzene-d5 were studied in liquid crystal solvents to evaluate the quadrupolar coupling constants (DQCC) and the asymmetry parameters (η) for the deuterons. Values reported were as: DQCCortho = 180kHz, ηortho = 0.06, DQCCmeta = 174kHz, ηmeta = 0.09, DQCCpara= 182kHz, ηPara = 0.06].
Chlorobenzene-d5 may be used as an internal standard for the high molecular weight and low volatility compounds in thermal desorption/gas chromatography/mass spectrometry (TD/GC/MS) analysis.

CAS No. 3114-55-4
Molecular Formula C6H5Cl
Molecular Weight 117.59 g/mol
IUPAC Name 1-chloro-2,3,4,5,6-pentadeuteriobenzene
Standard InChI InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
Standard InChI Key MVPPADPHJFYWMZ-RALIUCGRSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])Cl)[2H])[2H]
SMILES C1=CC=C(C=C1)Cl
Canonical SMILES C1=CC=C(C=C1)Cl

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